Bis(P-chlorophenyl)-(2R)pyrrolidine methanol
CAS No.: 131180-49-9
Cat. No.: VC0137299
Molecular Formula: C17H17Cl2NO
Molecular Weight: 322.229
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131180-49-9 |
---|---|
Molecular Formula | C17H17Cl2NO |
Molecular Weight | 322.229 |
IUPAC Name | bis(4-chlorophenyl)-[(2R)-pyrrolidin-2-yl]methanol |
Standard InChI | InChI=1S/C17H17Cl2NO/c18-14-7-3-12(4-8-14)17(21,16-2-1-11-20-16)13-5-9-15(19)10-6-13/h3-10,16,20-21H,1-2,11H2/t16-/m1/s1 |
Standard InChI Key | HOCWWBFODSQMGO-MRXNPFEDSA-N |
SMILES | C1CC(NC1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Introduction
Chemical Identity and Structure
Bis(P-chlorophenyl)-(2R)pyrrolidine methanol (CAS: 131180-49-9) is a chiral compound with a molecular formula of C17H17Cl2NO and a molecular weight of 322.23 g/mol . The compound's structure consists of a pyrrolidine ring with a tertiary alcohol moiety, where two p-chlorophenyl groups are attached to the carbon bearing the hydroxyl group. The chirality at the pyrrolidine C-2 position (R configuration) is a defining characteristic that contributes to its applications in stereoselective chemistry.
Structurally, Bis(P-chlorophenyl)-(2R)pyrrolidine methanol belongs to a broader family of diarylprolinols, which are derivatives of pyrrolidine-2-carboxylic acid (proline). The presence of the p-chloro substituents on both phenyl rings distinguishes it from its non-halogenated analogs and influences both its physical properties and chemical reactivity.
Physical Properties
The limited available data on Bis(P-chlorophenyl)-(2R)pyrrolidine methanol can be supplemented with comparative information from structurally similar compounds. The following table presents the known physical properties of this compound:
Property | Value | Source |
---|---|---|
Molecular Weight | 322.23 g/mol | |
CAS Number | 131180-49-9 | |
Molecular Formula | C17H17Cl2NO | |
Physical Appearance | Crystalline solid (presumed) | - |
By comparison with similar diarylprolinols, such as (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, we can reasonably infer that Bis(P-chlorophenyl)-(2R)pyrrolidine methanol likely appears as a white to faintly yellow crystalline powder .
Chemical Properties
The chemical properties of Bis(P-chlorophenyl)-(2R)pyrrolidine methanol are governed by its functional groups and stereochemistry. Key chemical characteristics include:
-
The tertiary alcohol group can participate in hydrogen bonding as a donor and is susceptible to derivatization through silylation and other protecting group strategies, as demonstrated with related compounds .
-
The pyrrolidine nitrogen possesses basic properties and can function as a nucleophile in various reactions, similar to other pyrrolidine derivatives.
-
The p-chlorophenyl groups introduce electron-withdrawing effects that can influence the reactivity and stability of the molecule.
-
The chiral center at the C-2 position of the pyrrolidine ring provides the stereochemical environment necessary for its applications in asymmetric synthesis.
Synthesis Methods
Synthetic Routes
The synthesis of Bis(P-chlorophenyl)-(2R)pyrrolidine methanol has been documented using organometallic chemistry approaches. The primary synthetic route involves the reaction of 4-chlorophenylmagnesium bromide with (7aS)-tetrahydro-1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione . This method employs a Grignard reaction to introduce the p-chlorophenyl groups stereoselectively to the proline-derived substrate.
This approach parallels the synthesis of the related compound (R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol, which is prepared using phenylmagnesium chloride as the organometallic reagent. In that synthesis, a 34% strength solution of phenylmagnesium chloride in tetrahydrofuran is added to a reaction vessel under controlled temperature conditions (10 to 60°C) .
Applications in Organic Chemistry
Bis(P-chlorophenyl)-(2R)pyrrolidine methanol and related diarylprolinols have several important applications in organic synthesis:
Asymmetric Catalysis
Related Compounds and Structural Analogues
Several structurally related compounds provide context for understanding Bis(P-chlorophenyl)-(2R)pyrrolidine methanol:
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanol
This analog (CAS: 22348-32-9) lacks the chloro substituents on the phenyl rings but maintains the same core structure with the pyrrolidine ring and tertiary alcohol functionality . It is described as a "white to faintly yellow crystalline powder" and is commercially available as a catalyst precursor for asymmetric reductions .
(R)-(+)-2-(Diphenylmethyl)pyrrolidine
This compound (CAS: 22348-31-8) has a similar structure but lacks the hydroxyl group, featuring instead a diphenylmethyl group attached to the pyrrolidine ring . Physical properties data for this compound include:
Property | Value | Source |
---|---|---|
Boiling point | 349.6±11.0 °C (Predicted) | |
Density | 1.062 g/mL at 25 °C | |
Flash point | >230 °F | |
Optical activity | [α]20/D +3.0°, c = 1% in chloroform |
Diarylpyrrolidine Derivatives
Synthesis and Derivatization Research
While specific research on Bis(P-chlorophenyl)-(2R)pyrrolidine methanol is limited in the available literature, studies on related compounds provide insights into potential research directions:
Development of Chiral Ligands
Search result details the development of chiral bis-hydrazone ligands based on C2-symmetric pyrrolidine scaffolds. The research involves the synthesis of various diarylpyrrolidine derivatives, with different electron-donating and electron-withdrawing substituents on the aromatic rings, resulting in compounds with varied electronic and steric properties. The yields for these transformations are presented in the following table:
Entry | R | Compound Ref | Yield (%) | Compound Ref | Yield (%) | Compound Ref | Yield (%) |
---|---|---|---|---|---|---|---|
1 | 4-MeOC6H4 | 8a | 47 | 12a | 99 | 13a | 84 |
2 | 2-naphthyl | 8f | 51 | 12f | 94 | 13f | 87 |
3 | 3,5-Me2C6H3 | 8g | 58 | 12g | 84 | 13g | 83 |
4 | 3,5-Ph2C6H3 | 8h | 43 | 12h | ~87 | 13h | 59 |
5 | 2-tolyl | 8i | 78 | 12i | ~88 | 13i | 43 |
6 | 5-Me-2-thienyl | 8j | 47 | 12j | 99 | 13j | 82 |
This research demonstrates the versatility of diarylpyrrolidine scaffolds and their potential for modification to optimize catalytic performance .
Chemical Derivatization Studies
Research on the silylation of diarylprolinols is described in search result , which details the conversion of (R)-α,α-bis(3,5-dimethylphenyl)-2-pyrrolidinemethanol to its silyl ether derivative using chloro(methyl)diphenylsilane. The reaction was conducted in DCM with DIEA (diisopropylethylamine) and DMAP (4-dimethylaminopyridine) as additives, under reflux conditions for 24 hours . This approach could potentially be applied to Bis(P-chlorophenyl)-(2R)pyrrolidine methanol to create silylated derivatives with modified properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume